2H-1,2,3-Triazol-4-amine hydrochloride

Description

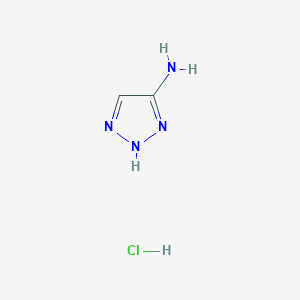

Structure

3D Structure of Parent

Properties

IUPAC Name |

2H-triazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4.ClH/c3-2-1-4-6-5-2;/h1H,(H3,3,4,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEGPYFBNFXZEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693163 | |

| Record name | 2H-1,2,3-Triazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194469-74-4, 30132-90-2 | |

| Record name | 2H-1,2,3-Triazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1,2,3-Triazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,3-triazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2h 1,2,3 Triazol 4 Amine Hydrochloride and Its Congeners

Classical and Contemporary Approaches to the 1,2,3-Triazole Ring System

The construction of the 1,2,3-triazole ring system can be achieved through a variety of synthetic routes, ranging from classical cycloadditions to modern metal-free and organocatalytic methods.

Copper(I)-Catalyzed Azide (B81097)–Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," offering a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species. The uncatalyzed version of this reaction, known as the Huisgen 1,3-dipolar cycloaddition, typically requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers. The introduction of a copper(I) catalyst dramatically accelerates the reaction rate and provides exclusive formation of the 1,4-isomer.

The catalytic cycle is generally understood to involve the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, proceeding through a six-membered copper-containing intermediate before reductive elimination to afford the triazole product and regenerate the copper(I) catalyst. The reaction is known for its broad substrate scope and tolerance of a wide variety of functional groups, making it a powerful tool in organic synthesis.

| Catalyst System | Reactants | Product | Key Features |

| Cu(I) salts (e.g., CuI, CuSO₄/sodium ascorbate) | Terminal Alkyne, Organic Azide | 1,4-disubstituted 1,2,3-triazole | High regioselectivity, mild reaction conditions, high yields. |

Cyclocondensation and Multicomponent Reactions

Cyclocondensation reactions provide an alternative pathway to the 1,2,3-triazole ring system, often from acyclic precursors. These reactions involve the formation of two new bonds in a single synthetic operation to close the ring. For instance, the reaction of α-diazoketones with amines can lead to the formation of 1,2,3-triazoles through a Wolff rearrangement and subsequent cyclization.

Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. Several MCRs have been developed for the synthesis of substituted 1,2,3-triazoles. These reactions offer significant advantages in terms of efficiency and atom economy. For example, a three-component reaction of enaminones, tosylhydrazine, and primary amines, catalyzed by molecular iodine, can regioselectively produce 1,5-disubstituted 1,2,3-triazoles. mdpi.com Another example involves the one-pot synthesis of triazole derivatives of dihydropyrimidinones through a combination of a multicomponent click reaction and a subsequent Biginelli reaction. nih.gov

Metal-Free and Organocatalyzed Syntheses of 1,2,3-Triazoles

In recent years, significant efforts have been directed towards the development of metal-free and organocatalyzed methods for the synthesis of 1,2,3-triazoles to avoid potential metal contamination in the final products, which is particularly crucial for pharmaceutical applications.

Metal-free approaches often rely on the use of highly activated substrates or proceed through different mechanistic pathways compared to their metal-catalyzed counterparts. For example, the reaction of α,α-difluoro-N-tosylhydrazones with amines can produce 1,4-disubstituted and 1,4,5-trisubstituted 1,2,3-triazoles under metal-free conditions. researchgate.net

Organocatalysis has emerged as a powerful strategy for the synthesis of substituted 1,2,3-triazoles. rsc.orgsci-hub.se These reactions are catalyzed by small organic molecules and can offer high levels of regioselectivity and stereoselectivity. For instance, pyrrolidine (B122466) can catalyze the reaction of cyclic enones with aryl azides to furnish trisubstituted 1,2,3-triazoles. sci-hub.se Prolinamide catalysts have been shown to be effective for the synthesis of substituted triazoles in water, highlighting the green credentials of this approach. sci-hub.se

Directed Syntheses of 2H-1,2,3-Triazol-4-amine and its Hydrohalide Salts

The synthesis of the specific target molecule, 2H-1,2,3-Triazol-4-amine, and its salts requires strategies that not only form the triazole ring but also introduce the amino group at the C4 position and allow for substitution at the N2 position.

Amination and Diazotization-Based Protocols

Direct amination of a pre-formed 1,2,3-triazole ring at the C4 position can be a challenging transformation. However, indirect methods involving the introduction of a precursor functional group that can be converted to an amine are more common.

A notable synthetic route to a 2H-1,2,3-triazol-4-amine derivative involves a diazotization reaction. For example, the synthesis of N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine was achieved through the diazotization of 4-chloroaniline, followed by a reaction with 2-aminoacetonitrile hydrochloride. nih.gov This method provides a direct entry to the 2H-1,2,3-triazol-4-amine scaffold.

Another relevant diazotization approach involves the reaction of N-[2-amino-1,2-dicyanovinyl]ethanamide with sodium nitrite (B80452) in aqueous acetic acid. This reaction leads to the formation of a sodium complex of a 2H-triazole derivative. When the diazotization is carried out in the presence of aqueous HCl, the corresponding 5-cyano-2H- rsc.orgsci-hub.seresearchgate.nettriazole-4-carboxylic acid amide monohydrate is obtained. clockss.org These examples highlight the utility of diazotization reactions in constructing the 2H-1,2,3-triazole ring system with functional groups amenable to further transformation into an amino group.

Regioselective Synthesis of 2H-Substituted 1,2,3-Triazoles

Controlling the regioselectivity of N-substitution on the 1,2,3-triazole ring is a critical aspect of synthesizing 2H-substituted derivatives. The unsubstituted NH-1,2,3-triazole can exist as a mixture of tautomers, and alkylation or arylation can occur at N1, N2, or N3.

One strategy to achieve regioselective N2-alkylation involves the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of a base like potassium carbonate in DMF. This method has been shown to produce the corresponding 2-substituted 4-bromo-1,2,3-triazoles regioselectively. organic-chemistry.org The bromo substituent can then potentially be converted to an amino group through various chemical transformations.

The choice of catalyst can also influence the regioselectivity of N-substitution. For instance, rhodium-catalyzed reactions of benzotriazoles with diazo compounds have been shown to favor N2-alkylation. nih.gov While this example is for a fused triazole system, it suggests that catalyst control can be a powerful tool for directing substitution to the N2 position of the 1,2,3-triazole ring.

| Reaction Type | Reactants | Product | Key Features |

| Diazotization/Cyclization | 4-Chloroaniline, 2-Aminoacetonitrile hydrochloride | N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine | Direct formation of the 2H-1,2,3-triazol-4-amine core. nih.gov |

| Regioselective Alkylation | 4-Bromo-NH-1,2,3-triazole, Alkyl halide | 2-Alkyl-4-bromo-1,2,3-triazole | Provides a handle for further functionalization at C4. organic-chemistry.org |

Iii. Chemical Reactivity and Derivatization Pathways of 2h 1,2,3 Triazol 4 Amine Hydrochloride

Intrinsic Reactivity of the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring is an aromatic heterocycle characterized by its stability. nih.govnih.gov This stability is attributed to the presence of one pyrrole-type and two pyridine-type nitrogen atoms, which makes the ring resistant to quaternization. nih.gov The ring system can, however, undergo various chemical transformations.

The parent 1,2,3-triazole exists in two primary tautomeric forms: 1H- and 2H-1,2,3-triazole. nih.gov In the gas phase, the 2H-tautomer is generally considered to be more stable. nih.gov For 4-substituted 1,2,3-triazoles, including 2H-1,2,3-Triazol-4-amine, the position of the tautomeric equilibrium is influenced by the nature of the substituent and the surrounding medium. The amino group at the C4 position can influence the electron density distribution within the triazole ring, thereby affecting the relative stabilities of the different tautomers. The proton on the ring nitrogen can exist on N1, N2, or N3, leading to different tautomeric forms. In the case of 2H-1,2,3-Triazol-4-amine, the hydrogen is located on the N2 nitrogen.

The presence of the amino group introduces the possibility of imine-enamine tautomerism, although the aromaticity of the triazole ring strongly favors the amine form. academie-sciences.fr The equilibrium between the different annular tautomers is a crucial aspect of its reactivity, as each tautomer presents a unique profile of electrophilic and nucleophilic sites.

| Tautomer | Structure | Key Features |

|---|---|---|

| 1H-1,2,3-Triazol-4-amine | NH on N1 | Asymmetric, potential for different reactivity at N2 and N3. |

| 2H-1,2,3-Triazol-4-amine | NH on N2 | Symmetric with respect to the C4-C5 bond, potentially more stable in the gas phase. nih.gov |

The 1,2,3-triazole ring is generally considered electron-rich and can participate in electrophilic substitution reactions, which typically occur at the nitrogen atoms due to their higher electron density. nih.gov However, the carbon atoms of the triazole ring can also exhibit reactivity. The C5 position of the 1,2,3-triazole ring is known to be susceptible to both electrophilic and nucleophilic attack, particularly when the ring is activated, for instance, in the form of an N-oxide. rsc.org

The nitrogen atoms of the triazole ring possess lone pairs of electrons and are thus nucleophilic. youtube.com The N1 atom is often considered the most nucleophilic. youtube.com The carbon atoms, being part of an aromatic system and flanked by electronegative nitrogen atoms, are generally π-deficient and can be susceptible to nucleophilic attack under certain conditions. nih.gov The presence of the electron-donating amino group at the C4 position further influences the electron density distribution, enhancing the nucleophilicity of the ring nitrogens and potentially affecting the reactivity of the ring carbons.

| Site | Predicted Reactivity | Rationale |

|---|---|---|

| Ring Nitrogens (N1, N3) | Nucleophilic/Basic | Lone pair of electrons available for reaction with electrophiles. youtube.com |

| Ring Carbon (C5) | Electrophilic/Nucleophilic | Can be attacked by both types of reagents, especially with ring activation. rsc.org |

| Exocyclic Amino Group (NH2) | Nucleophilic | Primary amine is a classic nucleophile. |

Functionalization of the Amino Group

The exocyclic amino group of 2H-1,2,3-Triazol-4-amine is a primary site for chemical modification, allowing for the introduction of a wide range of functional groups.

The amino group can readily undergo N-alkylation with alkyl halides or other alkylating agents. researchgate.net Similarly, N-acylation can be achieved using acyl chlorides or anhydrides to form the corresponding amides. chemmethod.comrsc.org The acylation of NH-1,2,3-triazoles has been studied, and it has been observed that the reaction can lead to a mixture of N1- and N2-acylated triazoles, with a preference for the formation of the N2 isomer. rsc.orgrsc.org These reactions provide a straightforward method for attaching various substituents to the triazole core, thereby modifying its physicochemical properties.

The primary amino group can be converted to an azido (B1232118) group through a diazotization reaction followed by treatment with an azide (B81097) source, such as sodium azide. researchgate.net This transformation proceeds via the formation of a diazonium salt intermediate, which is then displaced by the azide anion. This method is a common strategy for introducing the energetic azido group into heterocyclic systems. acs.org The resulting 4-azido-1,2,3-triazole can serve as a versatile intermediate for further chemical transformations, such as click chemistry reactions. acs.org

Diversification at Ring Carbon Positions

While functionalization of the nitrogen atoms and the exocyclic amino group is more common, diversification at the carbon positions of the triazole ring is also achievable. A notable strategy involves the halogenation of the C5 position, which can then be subjected to nucleophilic substitution reactions. rsc.org This allows for the introduction of a variety of substituents, including fluoro, chloro, hydroxy, alkoxy, and amino groups, at this position. rsc.org This pathway significantly expands the synthetic utility of the 2H-1,2,3-Triazol-4-amine scaffold, enabling the creation of a diverse library of derivatives with tailored properties.

Reactions with Activated Methylene (B1212753) Compounds and Carbonyl Derivatives

The condensation of 4-amino-1,2,3-triazoles with compounds featuring an activated methylene group is a well-established and powerful method for constructing fused heterocyclic systems. researchgate.netnuph.edu.uasemanticscholar.orgsemanticscholar.org These reactions typically involve a nucleophilic attack from the exocyclic amino group of the triazole onto an electrophilic carbon of the methylene compound, followed by an intramolecular cyclization and dehydration sequence. This strategy has proven to be a highly effective route for the synthesis of triazolo[4,5-b]pyridines. researchgate.netsemanticscholar.org

Similarly, the amino group of the triazole nucleus reacts with carbonyl derivatives, such as aldehydes and ketones. The initial reaction is a nucleophilic addition of the primary amine to the carbonyl carbon, which forms a tetrahedral intermediate known as a hemiaminal. mdpi.com These hemiaminals are often transient species that can be stabilized or undergo dehydration to form more stable imines or Schiff bases. mdpi.com The stability of the hemiaminal and the progression of the reaction can be influenced by the electronic nature of the substituents on the carbonyl compound. For instance, reactions with aromatic aldehydes containing electron-withdrawing groups tend to favor the formation of stable hemiaminals. mdpi.com

| Reactant Type | Intermediate/Product | Resulting System | Reference |

|---|---|---|---|

| Activated Methylene Compounds | Cyclocondensation Product | Triazolo[4,5-b]pyridines | researchgate.netsemanticscholar.org |

| Carbonyl Derivatives (Aldehydes) | Hemiaminal | Acyclic Adduct | mdpi.com |

| Carbonyl Derivatives (Aldehydes) | Imine (Schiff Base) | Acyclic Adduct | mdpi.com |

Construction of Fused Heterocyclic Systems

The strategic use of 2H-1,2,3-triazol-4-amine hydrochloride and its derivatives is central to the synthesis of numerous fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. researchgate.net

4-Amino-1,2,3-triazoles are recognized as convenient and readily available building blocks for the preparation of a variety of triazolo-annulated heterocycles. researchgate.netnuph.edu.uasemanticscholar.orgsemanticscholar.org As mentioned, their condensation with methylene-active compounds is a primary route to triazolo[4,5-b]pyridines. researchgate.netsemanticscholar.org Furthermore, cyclocondensation reactions utilizing derivatives such as 5-amino-1,2,3-triazole-4-carboxylic acids provide a general pathway to triazolo[4,5-d]pyrimidine systems, a class of azines. researchgate.netnuph.edu.uasemanticscholar.orgsemanticscholar.org

The synthesis of other fused azines, including triazolo-annulated pyridazines, has been achieved through the intramolecular cyclization of appropriately substituted 5-amino-1,2,3-triazoles. researchgate.netnuph.edu.uasemanticscholar.org The versatility of this scaffold extends to the construction of larger seven-membered rings. Cyclocondensation reactions involving 4,5-diamino-1,2,3-triazoles or other bifunctional triazoles have been successfully employed to create di-, oxa-, and thiazepino-annulated triazoles, demonstrating the accessibility of triazolo-fused azepine systems. researchgate.netsemanticscholar.orgsemanticscholar.org

The fusion of the 1,2,3-triazole ring with other five- and six-membered heterocycles containing different heteroatoms has led to the development of novel molecular architectures. The synthesis of triazolo-fused thiazines is a notable example. An unprecedented 2H-thiazolo[4,5-d] researchgate.netchemimpex.comurfu.rutriazole system has been developed, showcasing the direct annulation of a thiazole (B1198619) ring to the triazole core. nih.govrsc.orgresearchgate.net The intramolecular cyclization of specific 5-amino-1,2,3-triazole derivatives also serves as a route to triazolo-annulated 1,3-thiazines. researchgate.netnuph.edu.uasemanticscholar.org

Similarly, synthetic strategies have been devised to link pyrazole (B372694) and isoxazole (B147169) rings with the triazole nucleus. While some methods involve building the pyrazole from a pre-existing triazole amine derivative urfu.ru, others focus on constructing the triazole onto a pyrazole scaffold. These approaches result in complex structures like pyrazolyl-1,2,4-triazole amines and 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, which incorporate both triazole and pyrazole moieties. urfu.rumdpi.comnih.gov The synthesis of related systems, such as isoxazolo[5,4-d]pyrimidinones, further illustrates the capacity for fusing isoxazole rings within a broader triazolo-azine framework. nuph.edu.ua

| Fused Ring System | General Class | Synthetic Approach | Reference |

|---|---|---|---|

| Triazolo[4,5-b]pyridine | Triazolo-Pyridine | Condensation with activated methylene compounds | researchgate.netsemanticscholar.org |

| Triazolo[4,5-d]pyrimidine | Triazolo-Azine | Cyclocondensation of amino-triazole carboxylic acids | researchgate.netnuph.edu.uasemanticscholar.org |

| Triazolo-annulated diazepine | Triazolo-Azepine | Cyclocondensation of diamino-triazoles | researchgate.netsemanticscholar.orgsemanticscholar.org |

| 2H-Thiazolo[4,5-d] researchgate.netchemimpex.comurfu.rutriazole | Triazolo-Thiazine | Direct annulation | nih.govrsc.org |

| Pyrazolyl-triazole | Triazolo-Pyrazole | Multi-step synthesis | urfu.rumdpi.comnih.gov |

This compound as a Versatile Organic Building Block

The reactivity profile of this compound makes it an exceptionally useful building block in organic synthesis, providing a robust scaffold for the assembly of diverse and complex molecules for a range of applications.

The 4-amino-1,2,3-triazole framework is consistently described as a "convenient synthetic block" or a "versatile building block" for constructing larger, polycyclic systems. researchgate.netsemanticscholar.orgsemanticscholar.orgnih.gov Its ability to participate in cyclization and annulation reactions allows chemists to systematically build molecular complexity. The resulting fused heterocycles are often rigid structures that can present functional groups in specific three-dimensional orientations, a desirable feature in drug design and materials science. The development of novel fused systems, such as the 2H-thiazolo[4,5-d] researchgate.netchemimpex.comurfu.rutriazole, is explicitly aimed at creating valuable heteroaryl building blocks to be used in "scaffold hopping" strategies in medicinal chemistry, where a known active core is replaced with a novel one to improve properties. nih.govrsc.orgresearchgate.net

The utility of nitrogen-rich heterocycles extends beyond pharmaceuticals into materials science and agrochemicals. researchgate.neturfu.ru The 1,2,3-triazole ring system is a key component in the design of various functional materials. Fused 1,2,3-triazoles have gained significant attention in materials science due to their unique electronic and structural properties. researchgate.net The inherent stability and aromaticity of the triazole core contribute to the robustness of materials derived from it.

In the agrochemical sector, triazole derivatives are widely recognized for their biological activity. Specifically, 1,2,3-triazole derivatives have been developed as insecticides, fungicides, and plant growth regulators. nih.gov The 4-amino-1,2,3-triazole core serves as a precursor for compounds designed to be potent and selective pesticides and fungicides with favorable environmental profiles. nih.gov Its role as a key intermediate allows for the synthesis of diverse libraries of compounds that can be screened for desired agrochemical properties.

Iv. Advanced Spectroscopic and Structural Characterization of 2h 1,2,3 Triazol 4 Amine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of triazole derivatives. By analyzing the chemical shifts, multiplicities, and coupling constants, the precise arrangement of atoms within the molecule can be determined.

The ¹H NMR spectrum provides information on the chemical environment of protons in the molecule. For 2H-1,2,3-Triazol-4-amine hydrochloride, specific signals are anticipated for the triazole ring proton and the amine protons. In derivatives, additional signals corresponding to substituent protons would also be present.

The proton on the C5 carbon of the triazole ring is expected to appear as a singlet, as there are no adjacent protons to couple with. In various substituted 1,2,4-triazole (B32235) derivatives, this triazole proton signal is typically observed in the downfield region of δ 8.20-8.75 ppm. researchgate.net The amine (NH₂) protons generally appear as a singlet, though this signal can be broad. In studies of related 4-amino-1,2,4-triazole-3-thiols, the NH₂ signal was observed as a singlet between δ 5.20-5.80 ppm. ijcrt.org For the hydrochloride salt, the acidic protons of the ammonium (B1175870) group (NH₃⁺) and the protonated triazole ring would likely be deshielded and appear further downfield, and may exchange with residual water in the solvent, leading to a broad signal.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| C5-H | ~8.0 - 8.5 | Singlet (s) | Chemical shift is influenced by the electron-withdrawing nature of the protonated triazole ring. |

| -NH₃⁺ | Variable (e.g., ~5.5 - 9.0) | Broad Singlet (br s) | Position and broadening are highly dependent on solvent, concentration, and temperature due to exchange. |

Note: Data are estimated based on values reported for analogous 1,2,4-triazole and other heterocyclic systems. researchgate.netijcrt.org

The ¹³C NMR spectrum is crucial for determining the carbon skeleton of the molecule. Due to the symmetry of the 2H-1,2,3-triazole ring in the parent compound, the two carbon atoms (C4 and C5) are chemically equivalent and would be expected to produce a single signal. However, the presence of the amino group at the C4 position breaks this symmetry.

Therefore, two distinct signals are expected for the carbon atoms of the triazole ring in 2H-1,2,3-Triazol-4-amine. The carbon atom bonded to the amino group (C4) would have a different chemical shift than the carbon atom bonded to hydrogen (C5). In related 4-amino-4H-1,2,4-triazole derivatives, the triazole carbon signals have been observed in the region of δ 147-157 ppm. researchgate.neturfu.ru The precise chemical shifts are influenced by the substituents on the ring.

Table 2: Expected ¹³C NMR Chemical Shifts for 2H-1,2,3-Triazol-4-amine

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C4-NH₂ | ~150 - 160 | The carbon atom bearing the amino group is typically shifted downfield. |

Note: Data are estimated based on values reported for analogous 1,2,4-triazole systems and substituted 1,2,3-triazoles. researchgate.neturfu.rudergipark.org.tr

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental formula of a compound and providing insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. For 2H-1,2,3-Triazol-4-amine (free base, C₂H₄N₄), the theoretical exact mass of the protonated molecule [M+H]⁺ is 85.0514. HRMS analysis of a sample that yields a mass measurement extremely close to this theoretical value would unequivocally confirm its elemental formula. This technique is routinely used in the characterization of newly synthesized triazole derivatives to validate their proposed structures. nih.govmdpi.com

The fragmentation patterns observed in mass spectrometry provide a "fingerprint" of a molecule's structure. For aminotriazoles, fragmentation is heavily influenced by the triazole ring and its substituents. A common fragmentation pathway for 1,2,3-triazoles involves the initial loss of a stable nitrogen molecule (N₂), which has a mass of 28 Da. rsc.org

For 2H-1,2,3-Triazol-4-amine, a plausible fragmentation pathway under electron impact (EI) or collision-induced dissociation (CID) would likely begin with the loss of N₂ from the molecular ion (m/z 84) to form a radical cation at m/z 56. Further fragmentation could involve the loss of hydrogen cyanide (HCN, 27 Da) or cleavage of the amino group. The presence of an amino group can also lead to characteristic alpha-cleavage, where the bond adjacent to the C-N bond breaks. libretexts.orgmiamioh.edu The fragmentation of aminotriazoles often results in a base peak corresponding to the M-1 ion, indicating the facile loss of a hydrogen radical. nih.gov

Table 3: Plausible Mass Spectrometry Fragments for 2H-1,2,3-Triazol-4-amine (C₂H₄N₄)

| m/z | Possible Fragment Ion | Plausible Origin |

|---|---|---|

| 84 | [C₂H₄N₄]⁺˙ | Molecular Ion (M⁺˙) |

| 83 | [C₂H₃N₄]⁺ | [M-H]⁺ |

| 56 | [C₂H₄N₂]⁺˙ | [M - N₂]⁺˙ |

| 55 | [C₂H₃N₂]⁺ | [M - N₂ - H]⁺ |

Note: This table represents a hypothetical fragmentation pathway based on established principles for triazole compounds. rsc.orgcdnsciencepub.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups within a molecule by measuring the vibrations of its bonds.

For this compound, the FTIR spectrum is expected to show characteristic absorption bands. The primary amine, in its protonated ammonium (NH₃⁺) form, will exhibit strong, broad stretching vibrations in the 2800-3200 cm⁻¹ region. The N-H bonds of the triazole ring itself also contribute to absorption in the high-frequency region, often seen as a broad band around 3100 cm⁻¹. researchgate.net

Stretching vibrations of the C=N and N=N bonds within the triazole ring typically appear in the 1400-1650 cm⁻¹ range. ijcrt.orgufv.br The in-plane and out-of-plane bending vibrations of the ring C-H and N-H bonds are found at lower frequencies. Studies on similar 3-amino-1,2,4-triazole compounds show characteristic bands for N-H stretching around 3211 cm⁻¹ and aromatic C=C stretching at 1531 and 1472 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. In studies of 1,2,3-triazole, ring deformation modes have been identified in the Raman spectrum, with a notable peak around 1522-1531 cm⁻¹. researchgate.net Raman spectra of triazole-carboxylate derivatives have been successfully assigned with the aid of density functional theory (DFT) calculations, which is a powerful tool for interpreting complex vibrational spectra. researchgate.netaip.org

Table 4: Characteristic Vibrational Frequencies for Aminotriazole Systems

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| N-H Stretch (Amine/Ammonium) | 3100 - 3400 (Amine), 2800 - 3200 (Ammonium) | FTIR, Raman |

| C-H Stretch (Ring) | 3000 - 3150 | FTIR, Raman |

| C=N / N=N Stretch (Ring) | 1400 - 1650 | FTIR, Raman |

| N-H Bend | 1550 - 1650 | FTIR |

Note: Frequencies are based on data from various substituted 1,2,4-triazole and 1,2,3-triazole compounds. ijcrt.orgresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. For this compound, the protonation of the amino group to form an ammonium salt (–NH₃⁺) and the inherent structure of the triazole ring give rise to a characteristic IR spectrum.

N-H Vibrations : The primary amino group (–NH₂) in the free base typically shows two sharp absorption bands for asymmetric and symmetric stretching vibrations in the 3420–3250 cm⁻¹ region. ijcrt.org Upon protonation to the ammonium salt (–NH₃⁺), these are replaced by a broad, strong absorption band in the 3200–2800 cm⁻¹ range, which is characteristic of N-H stretching in ammonium ions. Asymmetric and symmetric N-H bending vibrations for the –NH₃⁺ group are expected to appear in the 1600–1500 cm⁻¹ region.

Triazole Ring Vibrations : The triazole ring itself gives rise to several characteristic bands. The C=N stretching vibrations are typically observed in the 1620–1540 cm⁻¹ range. ijcrt.org Ring stretching and deformation vibrations, involving C-N and N-N bonds, produce a series of absorptions in the 1500–1000 cm⁻¹ fingerprint region. C-H stretching vibrations of the triazole ring are expected above 3000 cm⁻¹. researchgate.net

The table below summarizes the expected characteristic IR absorption bands for this compound based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ammonium (–NH₃⁺) | N-H Stretching | 3200–2800 | Strong, Broad |

| Ammonium (–NH₃⁺) | N-H Bending (Asymmetric) | ~1600 | Medium-Strong |

| Ammonium (–NH₃⁺) | N-H Bending (Symmetric) | ~1500 | Medium |

| Triazole Ring | C-H Stretching | >3000 | Medium |

| Triazole Ring | C=N Stretching | 1620–1540 | Medium-Strong |

| Triazole Ring | Ring Stretching (C-N, N-N) | 1500–1000 | Multiple, Medium-Weak |

Raman Spectroscopy

Raman spectroscopy provides information complementary to IR spectroscopy. It detects molecular vibrations that result in a change in polarizability. For aromatic and heterocyclic rings, the symmetric stretching modes are often strong in the Raman spectrum, making it particularly useful for characterizing the triazole ring system.

Specific Raman spectral data for this compound is not widely published. However, analysis can be based on the parent 1,2,3-triazole molecule and related aminotriazoles. mdpi.comresearchgate.netrsc.org The key expected features would include:

Triazole Ring Modes : The symmetric "ring breathing" vibration, a collective in-plane stretching and contracting of the ring, typically gives a strong and sharp signal. Other ring deformation and stretching modes are expected throughout the 1600-800 cm⁻¹ region. For the parent 1,2,3-triazole, ring deformation bands appear around 1522 cm⁻¹ and 952 cm⁻¹. researchgate.net

Amino Group Modes : The vibrations of the C-NH₃⁺ bond would also be Raman active.

Symmetry and Polarization : As a relatively symmetric molecule, many of the triazole ring's fundamental vibrations would be highly polarized in the Raman spectrum, which can aid in their assignment.

The table below outlines the expected prominent Raman shifts.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Triazole Ring | C-H Stretching | ~3100 | Medium |

| Triazole Ring | Ring Stretching (C=N, N=N) | 1550–1450 | Strong |

| Triazole Ring | Ring Breathing (Symmetric) | 1100–900 | Strong |

| C-N Bond | C-NH₃⁺ Stretching | 1000–800 | Medium |

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD)

A comprehensive search of the Cambridge Structural Database (CSD) and scientific literature did not yield a publicly available single-crystal X-ray structure for this compound or its free base. Therefore, specific crystallographic data such as unit cell dimensions, space group, and atomic coordinates cannot be presented.

Elucidation of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The analysis of intermolecular and intramolecular interactions is critical for understanding the physical properties of a solid, including its stability, solubility, and crystal packing. This analysis is contingent upon the availability of a crystal structure determined by SCXRD.

Given the absence of a published crystal structure for this compound, a detailed and specific description of its hydrogen bonding network and other non-covalent interactions is not possible. However, based on the molecular structure and analysis of related aminotriazole salts, a number of interactions can be anticipated. rsc.orgiucr.orgnih.gov The crystal structure would almost certainly be dominated by an extensive three-dimensional hydrogen-bonding network. The key expected interactions would be:

N-H···Cl⁻ Hydrogen Bonds : The three protons of the ammonium group (–NH₃⁺) would act as strong hydrogen bond donors, with the chloride anion (Cl⁻) serving as the primary acceptor.

N-H···N Hydrogen Bonds : The ammonium group could also form hydrogen bonds with the nitrogen atoms of the triazole ring of neighboring molecules.

Chromatographic Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is widely used in pharmaceutical analysis for purity determination and assay of active ingredients. For a small, polar, and water-soluble compound like this compound, reversed-phase HPLC (RP-HPLC) is a well-suited method. eu-jr.eunih.gov

In a typical RP-HPLC setup, an aqueous mobile phase is used with a nonpolar stationary phase (e.g., C18 or C8 silica). The retention of the highly polar aminotriazolium cation would be minimal on a standard C18 column with a purely aqueous mobile phase. Therefore, method development would focus on controlling retention through the mobile phase composition. This often involves using an acidic buffer (e.g., phosphate (B84403) or formate) to ensure the analyte remains in its protonated, cationic form and to suppress the ionization of residual silanol (B1196071) groups on the stationary phase, which improves peak shape. amazonaws.com An organic modifier like acetonitrile (B52724) or methanol (B129727) is used to control the elution strength. Detection is typically achieved using a UV detector, as the triazole ring possesses a chromophore.

The table below outlines typical starting parameters for an RP-HPLC method for the analysis of this compound, based on methods developed for its isomers and other polar triazoles. eu-jr.eufao.org

| Parameter | Typical Condition | Purpose |

| Column | C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for separation. |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH adjusted to 3.0 | Controls pH to ensure consistent analyte ionization. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to control retention and elution. |

| Elution Mode | Isocratic (e.g., 95:5 A:B) or Gradient | Isocratic for simple separations; gradient for complex mixtures. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temp. | 30-40 °C | Improves reproducibility and peak shape. |

| Detection | UV at ~210 nm | Wavelength for detecting the triazole chromophore. |

| Injection Vol. | 5-20 µL | Standard volume for analytical HPLC. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely employed analytical technique for assessing the purity of compounds and monitoring the progress of chemical reactions involving this compound and its derivatives. This chromatographic method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. amrita.edu

In the context of triazole chemistry, TLC is invaluable for qualitatively identifying the presence of starting materials, intermediates, and final products. The separation is governed by the principle of polarity; compounds with higher polarity interact more strongly with the polar stationary phase and thus travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value. amrita.edu Conversely, less polar compounds have a weaker interaction with the stationary phase and are carried further by the mobile phase, leading to a higher Rf value.

For the analysis of this compound, which is a polar compound due to the presence of amino and triazole functional groups, a polar stationary phase such as silica (B1680970) gel G is typically used. The choice of the mobile phase, or eluent, is critical for achieving effective separation. A mixture of solvents is often employed to fine-tune the polarity of the mobile phase. For aminotriazoles and their derivatives, various solvent systems can be utilized, with the specific composition depending on the polarity of the analyte.

While specific Rf values for this compound are not extensively documented in publicly available literature, representative TLC conditions for related amino-triazole compounds can be extrapolated. The following table illustrates potential TLC systems that could be adapted for the analysis of this compound and its derivatives.

Table 1: Representative TLC Systems for Amino-Triazole Derivatives

| Stationary Phase | Mobile Phase (Solvent System) | Purpose | Expected Rf of Polar Amino-Triazoles |

|---|---|---|---|

| Silica Gel 60 F₂₅₄ | Dichloromethane:Methanol (9:1 v/v) | Monitoring reaction progress | Low to moderate |

| Silica Gel 60 F₂₅₄ | Ethyl Acetate:Hexane (1:1 v/v) | Purity assessment of less polar derivatives | Variable, dependent on derivative |

| Alumina | Chloroform:Ethanol (8:2 v/v) | Separation of isomers | Variable |

Note: The Rf values are dependent on the specific compound, exact TLC plate, and experimental conditions.

Visualization of the separated spots on the TLC plate is typically achieved under UV light (at 254 nm) if the compounds are UV-active. Alternatively, chemical staining agents such as iodine vapor or a potassium permanganate (B83412) solution can be used to reveal the spots.

Elemental Composition Analysis

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a pure compound. For this compound, this method provides experimental verification of its chemical formula (C₂H₅N₄Cl) by quantifying the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl).

The experimentally determined percentages of each element are compared with the theoretically calculated values based on the compound's molecular formula and atomic weights of the constituent elements. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's identity and purity.

The theoretical elemental composition of this compound is calculated as follows:

Molecular Formula: C₂H₅N₄Cl

Molecular Weight: 120.56 g/mol

Carbon (C): (2 * 12.01) / 120.56 * 100% = 19.94%

Hydrogen (H): (5 * 1.01) / 120.56 * 100% = 4.19%

Nitrogen (N): (4 * 14.01) / 120.56 * 100% = 46.49%

Chlorine (Cl): (1 * 35.45) / 120.56 * 100% = 29.41%

In research settings, the synthesis of novel triazole derivatives is routinely followed by elemental analysis to confirm the successful formation of the target molecule. nih.govurfu.rudergipark.org.tr The results are typically presented in a format that compares the calculated and found values. For a pure sample of this compound, the experimental results from a CHN analyzer would be expected to be within ±0.4% of the theoretical values, which is the generally accepted margin of error for this technique.

Table 2: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % (Found) |

|---|---|---|

| Carbon (C) | 19.94 | 19.90 - 20.00 |

| Hydrogen (H) | 4.19 | 4.15 - 4.25 |

| Nitrogen (N) | 46.49 | 46.45 - 46.55 |

Note: The "Experimental % (Found)" values are hypothetical and represent the expected range for a pure sample.

This analytical data, in conjunction with spectroscopic methods, provides a comprehensive characterization of the compound, ensuring its structural integrity and purity.

V. Computational and Theoretical Investigations of 2h 1,2,3 Triazol 4 Amine Hydrochloride

Electronic Structure and Reactivity Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular attributes, from geometric structures to reactivity indices.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. libretexts.orgresearchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For derivatives of 1,2,3-triazole and 1,2,4-triazole (B32235), DFT calculations have been used to determine these orbital energies. For instance, in one study involving a 1,2,4-triazole derivative, the HOMO and LUMO energies were calculated to be approximately -6.164 eV and -2.086 eV, respectively, resulting in an energy gap of 3.97 eV. researchgate.net This value indicates a molecule that is soft and highly reactive. researchgate.net For 2H-1,2,3-Triazol-4-amine hydrochloride, a similar analysis would reveal the distribution of electron density in these frontier orbitals. The HOMO is likely to be localized on the more electron-rich portions of the molecule, such as the amino group and the triazole ring, while the LUMO would be distributed over areas susceptible to nucleophilic attack. The calculated energy gap would provide a quantitative measure of its chemical reactivity and kinetic stability.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.164 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -2.086 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.078 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays different values of electrostatic potential on the electron density surface, typically color-coded. Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions represent areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. nih.gov

For a molecule like this compound, an MEP map would likely show a negative potential (red or yellow) around the nitrogen atoms of the triazole ring and the lone pair of the exocyclic amino group, highlighting these as the most probable sites for interaction with electrophiles. The hydrogen atoms of the amine and the proton associated with the hydrochloride salt would exhibit a strong positive potential (blue), marking them as electrophilic sites. This visual representation of charge distribution is critical for understanding non-covalent interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological receptors. nih.gov

DFT calculations can be used to compute various chemical reactivity descriptors that provide quantitative insights into a molecule's behavior. These descriptors are derived from the changes in electron density and energy as the number of electrons is varied. dnu.dp.uanih.gov

Electron Affinity (A): The energy released when an electron is added to a neutral molecule. It can be estimated from the energy of the LUMO (A ≈ -ELUMO). nih.gov A higher electron affinity indicates a greater ability to accept an electron.

Fukui Functions (f(r)): Proposed by Parr and Yang, the Fukui function identifies the most reactive sites within a molecule. researchgate.net It measures the change in electron density at a specific point when an electron is added to or removed from the system. researchgate.net The condensed Fukui function simplifies this by assigning values to each atom. It helps distinguish sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). dnu.dp.uaresearchgate.net For 2H-1,2,3-Triazol-4-amine, these calculations would pinpoint which of the nitrogen or carbon atoms are most susceptible to different types of chemical reactions.

Other related descriptors include chemical potential (μ), hardness (η), and softness (S), which further characterize the molecule's reactivity profile. nih.gov

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | A measure of the energy lowering due to maximal electron flow. |

Given that the compound is a hydrochloride salt, understanding the site of protonation is fundamental. 2H-1,2,3-Triazol-4-amine has several potential protonation sites: the three nitrogen atoms within the triazole ring and the exocyclic amino group. DFT calculations can determine the most favorable protonation site by comparing the energies of the different possible protonated structures (isomers). dnu.dp.ua The structure with the lowest calculated energy corresponds to the most stable and therefore the most likely protonated form.

Studies on similar 1,2,4-triazoles have shown that ring nitrogen atoms are often the preferred sites of protonation over exocyclic amino groups. dnu.dp.uaresearchgate.net For 2H-1,2,3-Triazol-4-amine, a systematic computational study would involve optimizing the geometry of each possible protonated form and calculating its absolute energy. This analysis provides the relative energies and helps to understand the intrinsic basicity of each nitrogen atom, offering a clear picture of the molecule's acid-base chemistry. researchgate.net

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of a molecule at its minimum energy, molecular modeling and dynamics simulations explore its dynamic behavior over time.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net An MD simulation calculates the trajectory of each atom by solving Newton's equations of motion, providing a detailed view of the molecule's conformational flexibility and its interactions with its environment.

For this compound, an MD simulation, typically in a solvent like water, would reveal its conformational landscape. This includes the rotation around single bonds and potential puckering of the ring, although triazole rings are generally planar. More importantly, the simulation would model the dynamic interactions between the protonated aminotriazole cation and the chloride anion, as well as with surrounding solvent molecules. This can provide insights into the stability of the ion pair, the structure of the solvation shell, and the nature of the hydrogen bonds formed between the molecule and water. Such simulations are crucial for understanding how the compound behaves in a solution, which is essential for predicting its properties in various applications. researchgate.net

Monte Carlo (MC) Simulations

While specific Monte Carlo (MC) simulation studies on this compound are not extensively documented in publicly available literature, the principles of this method are widely applied to similar heterocyclic compounds for various purposes, such as studying intermolecular interactions and predicting material properties. MC simulations utilize random sampling to calculate the properties of a system. For this compound, such simulations could be employed to explore its conformational space, solvation properties, and interaction with biological macromolecules.

In a typical MC simulation, the molecule's energy is calculated for a large number of random orientations and conformations. These calculations help in identifying the most stable structures and understanding the dynamics of the molecule in different environments. For instance, MC simulations could model the interaction of this compound with a solvent, providing insights into its solubility and the arrangement of solvent molecules around it.

Table 1: Illustrative Data from a Hypothetical Monte Carlo Simulation of this compound in Water

| Property Simulated | Hypothetical Value | Significance |

| Interaction Energy | -45.2 kcal/mol | Indicates strong, favorable interactions with water molecules, suggesting good solubility. |

| Radial Distribution Function g(r) for N-H...O | Peak at 1.8 Å | Describes the probable distance between the amine's hydrogen and water's oxygen, indicating hydrogen bonding. |

| Solvent Accessible Surface Area (SASA) | 150 Ų | Represents the surface area of the molecule accessible to solvent, influencing its reactivity and interactions. |

| Number of Hydrogen Bonds | 3.5 (average) | Quantifies the extent of hydrogen bonding with the surrounding water molecules. |

This table is for illustrative purposes to demonstrate the type of data generated from MC simulations and does not represent actual experimental results.

Integration of Experimental and Theoretical Findings

The synergy between experimental data and theoretical calculations is crucial for a comprehensive understanding of a molecule's chemical nature.

Validation and Refinement of Computational Models

Experimental data is the benchmark against which computational models are validated. For derivatives of 1,2,3-triazoles, techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide precise information about molecular geometry and electronic structure. These experimental results are then compared with the outcomes of theoretical calculations, such as those from Density Functional Theory (DFT). Discrepancies between experimental and theoretical data can lead to the refinement of the computational models, for instance, by adjusting the level of theory or the basis set used in the calculations. This iterative process of validation and refinement enhances the predictive power of the computational methods for the triazole class of compounds.

Elucidation of Reaction Mechanisms and Selectivity from Theoretical Data

Theoretical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, which helps in understanding reaction mechanisms and predicting selectivity. For the synthesis of substituted amino-1,2,4-triazoles, DFT calculations have been used to suggest that certain reactions proceed via a 1,3-hydride transfer pathway. nih.gov By calculating the activation energies for different possible pathways, computational models can explain why a particular product is favored over others. This is particularly valuable in understanding the regioselectivity of reactions involving the triazole ring, a common feature in the synthesis of complex heterocyclic systems. frontiersin.org

Computational Contributions to Chemical Design and Discovery

Computational methods are at the forefront of modern drug discovery and materials science, enabling the rational design of new molecules with desired properties. In silico techniques, such as molecular docking, are widely used to predict the binding affinity of molecules to biological targets. nih.govdergipark.org.tr

For instance, in the design of new therapeutic agents based on the 1,2,3-triazole scaffold, computational studies can screen large libraries of virtual compounds to identify those with the highest potential for biological activity. nih.gov This in silico screening significantly reduces the time and cost associated with laboratory synthesis and testing. Furthermore, computational tools can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new triazole derivatives, which is a critical step in the development of new drugs. zsmu.edu.ua The insights gained from these computational studies guide medicinal chemists in synthesizing new compounds with improved efficacy and pharmacokinetic profiles. nih.govzsmu.edu.ua

Vi. Outlook and Emerging Research Directions

Innovation in Synthetic Methodologies for Triazole Derivatives

The synthesis of 1,2,3-triazole derivatives has been revolutionized by the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method offers high yields and regioselectivity, making it a cornerstone for creating a wide array of 1,4-disubstituted 1,2,3-triazoles. acs.orgresearchgate.net Recent innovations, however, are moving beyond this standard, exploring metal-free syntheses and the use of various other metal catalysts such as Rhodium, Nickel, and Palladium to achieve different substitution patterns and functionalities. acs.orgacs.org

A key area of development is the synthesis of diversely substituted triazoles. For instance, multicomponent assembly processes (MCAPs) followed by intramolecular Huisgen cycloadditions are being employed to rapidly assemble complex heterocyclic scaffolds, such as 1,2,3-triazolo-1,4-benzodiazepines. nih.govresearchgate.net Furthermore, divergent synthesis strategies are being developed to produce 4-amino-1,2,3-triazoles through the copper-catalyzed cycloaddition of organic azides with alkynyliodonium(III) salts, followed by a copper-catalyzed triazole-amine coupling. researchgate.net

Microwave-assisted synthesis is also emerging as an environmentally benign and efficient method for preparing 4-amino-5-substituted-1,2,4-triazole-3-thiols, offering better yields compared to conventional heating methods. ijcrt.org These innovative approaches are expanding the synthetic toolbox, enabling the creation of novel triazole derivatives with tailored properties.

Advanced Functionalization and Scaffold Diversification

The functionalization of the 1,2,3-triazole core is a major focus of current research, aiming to create molecules with enhanced properties and novel applications. "Post-click" functionalization strategies are gaining traction as a promising tactic for the late-stage modification of 1,2,3-triazoles, allowing for the construction of complex molecular architectures. consensus.app

Scaffold diversification involves integrating the triazole ring into larger, more complex molecular frameworks. This includes the synthesis of fused heterocyclic systems, such as 2H-thiazolo[4,5-d] nih.govjocpr.comacs.orgtriazole, which can serve as a valuable building block in medicinal chemistry. rsc.org The sulfone moiety in such fused systems can act as a versatile reactive tag, facilitating a variety of transformations like SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. rsc.org

Another approach to diversification is the combination of the triazole scaffold with other privileged structures. For example, the fusion of a 1,2,3-triazole ring with a 1,4-benzodiazepine (B1214927) has been shown to produce compounds with potential biological activity. nih.govresearchgate.net The introduction of various functional groups onto the triazole core allows for the creation of a diverse library of compounds for screening in different applications. researchgate.net

| Functionalization/Diversification Strategy | Description | Potential Applications |

| Post-Click Functionalization | Late-stage modification of pre-formed triazole rings. | Creation of complex therapeutics and functional materials. |

| Fused Heterocyclic Systems | Integration of the triazole ring with other heterocycles (e.g., thiazole (B1198619), benzodiazepine). | Medicinal chemistry, development of novel building blocks. nih.govrsc.org |

| Introduction of Energetic Groups | Combination with groups like -N═N-, -NO₂, and N-NH₂/N-NHNO₂. | Development of high-performance energetic materials. acs.org |

| Peptide Backbone Mimicry | Incorporation of 1,4-disubstituted 1,2,3-triazoles as stable isosteres for amide bonds in peptides. | Development of metabolically stable peptidomimetics. nih.gov |

Development of Predictive Computational Tools for Triazole Chemistry

Computational chemistry is playing an increasingly vital role in understanding and predicting the behavior of triazole derivatives. A variety of computational tools are being developed and employed to accelerate the discovery and design of new triazole-based compounds.

Density Functional Theory (DFT) is widely used to investigate the structural, electronic, and spectroscopic properties of triazole derivatives and their metal complexes. nih.govnih.gov These calculations provide insights into molecular geometry, orbital energies, and chemical reactivity, which can be correlated with experimental observations. nih.gov

Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting the interaction of triazole derivatives with biological targets. nih.govjocpr.comarabjchem.org These methods can elucidate binding modes, identify key interactions, and estimate binding affinities, guiding the design of more potent and selective molecules. nih.govjocpr.com For instance, docking studies have been used to investigate the potential of 1,2,3-triazole derivatives as inhibitors of enzymes like cruzain and nitrate (B79036) reductase. nih.govjocpr.com

Quantitative Structure-Activity Relationship (QSAR) models are also being developed to correlate the structural features of triazole compounds with their biological activities. arabjchem.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build predictive models that can guide the synthesis of new derivatives with improved properties. arabjchem.org

| Computational Tool | Application in Triazole Chemistry | Key Insights Provided |

| Density Functional Theory (DFT) | Calculation of structural, electronic, and spectroscopic properties. nih.govnih.gov | Molecular geometry, orbital energies, reactivity indices, chemical shifts. nih.gov |

| Molecular Docking | Prediction of binding modes and affinities with biological targets. nih.govjocpr.com | Ligand-protein interactions, identification of key residues, binding energy scores. jocpr.com |

| Molecular Dynamics (MD) Simulations | Analysis of the dynamic behavior of triazole-protein complexes. arabjchem.org | Stability of binding, conformational changes, free energy of binding. |

| QSAR (CoMFA, CoMSIA, HQSAR) | Development of predictive models for biological activity. arabjchem.org | Structure-activity relationships, guidance for designing new compounds. |

Interdisciplinary Research Expanding Applications in Chemical Systems

The unique properties of the 1,2,3-triazole scaffold have led to its exploration in a wide range of interdisciplinary research areas, extending beyond its traditional use in medicinal chemistry.

In materials science , triazole derivatives are being investigated for the development of high-energy density materials (HEDMs). acs.org The high nitrogen content and positive heats of formation of azole-based heterocycles make them ideal candidates for energetic materials. acs.org By combining the triazole ring with energetic groups like azo bridges and nitramino functionalities, researchers are creating new compounds with enhanced detonation performance and stability. acs.org

In the field of peptidomimetics , 1,4-disubstituted 1,2,3-triazoles are being used as stable surrogates for the trans-amide bond in peptides. nih.gov This substitution can increase the metabolic stability of peptides by making them resistant to proteolytic degradation, without significantly altering their biological function. nih.gov The triazole moiety effectively mimics the electronic properties and hydrogen-bonding capabilities of the amide bond. nih.gov

The coordination chemistry of 1,2,3-triazoles is another active area of research. The nitrogen-rich triazole ring can coordinate to various metal ions, and by appending other donor groups, chelating ligands can be created. researchgate.net These metal complexes have potential applications in catalysis , where the electronic properties of the triazole ligand can be tuned to influence the catalytic activity of the metal center. nih.gov

Furthermore, the versatility of triazole chemistry is being leveraged in the development of chiral scaffolds . Chiral 1,4-disubstituted-1,2,3-triazole derivatives can be synthesized from amino acids, providing a platform for creating structurally diverse molecules with potential applications in asymmetric synthesis and drug discovery. researchgate.net

Q & A

Basic: What are the standard synthetic routes for preparing 2H-1,2,3-Triazol-4-amine hydrochloride?

Methodological Answer:

The synthesis typically involves cycloaddition reactions or functionalization of pre-existing triazole cores. For example:

- Hydrazide Cyclization : Reacting hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) with DMSO under reflux forms the triazole ring. Subsequent purification via ice-water precipitation and ethanol-water recrystallization yields the product (65% yield) .

- Thiourea Derivatives : 2H-1,2,3-Triazol-4-amine can react with isothiocyanates in acetonitrile under reflux to form thiourea derivatives, purified via column chromatography (chloroform:methanol = 9.5:0.5) .

Basic: How is structural characterization of this compound performed?

Methodological Answer:

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used for refining crystal structures. High-resolution data (>1.0 Å) are preferred to resolve halogen (Cl/Br) positions and hydrogen bonding networks .

- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions, while HPLC ensures purity (>95%). Mass spectrometry (ESI-MS) validates molecular weight .

Basic: What biological assays are used to evaluate its antimicrobial activity?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive bacteria (e.g., Staphylococcus aureus) using broth microdilution. Thiourea derivatives of 2H-1,2,3-Triazol-4-amine show MIC values of 0.5–8 μg/ml .

- Biofilm Inhibition : Assess methicillin-resistant Staphylococcus epidermidis biofilm formation via crystal violet staining .

Advanced: How can low yields in triazole synthesis be optimized?

Methodological Answer:

- Solvent Optimization : Replace DMSO with polar aprotic solvents (e.g., DMF) to improve cyclization efficiency.

- Catalysis : Use Cu(I) catalysts (e.g., CuBr) to accelerate azide-alkyne cycloaddition (click chemistry).

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) instead of recrystallization to recover more product .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Substituent Analysis : Compare halogen positioning (e.g., 2,5-dichlorophenyl vs. 3,5-dichlorophenyl). For example, 5-bromo-2-(2,5-dichlorophenyl)triazol-4-amine shows higher antiproliferative activity (IC₅₀ = 8.3–12.0 μM) than analogs due to enhanced lipophilicity .

- Assay Standardization : Replicate studies under identical conditions (e.g., pH, serum concentration) to isolate variables .

Advanced: What strategies address crystallographic challenges (e.g., twinning) during refinement?

Methodological Answer:

- SHELXL Tools : Use

TWINandBASFcommands to model twinned data. For low-resolution data (<2.0 Å), apply restraints to bond lengths/angles and utilizeISORfor anisotropic displacement parameters . - Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Advanced: How to study the compound’s mechanism of action in cancer pathways?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to topoisomerase IV or Syk kinase. The triazole core and halogen substituents show high affinity for ATP-binding pockets (docking scores ≤ −9.0 kcal/mol) .

- Enzyme Assays : Measure inhibition of topoisomerase IV via supercoiled DNA relaxation assays (IC₅₀ ≤ 10 μM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.